The compound is derived from the class of imidazo[4,5-c]pyridines, which are recognized for their role in various pharmacological applications. These compounds often exhibit properties such as antimicrobial, antiviral, and anticancer activities, making them significant in drug discovery and development.
The synthesis of 4-Chloro-2-methyl-3H-imidazo[4,5-c]pyridine can be achieved through several methods, primarily involving the condensation of appropriate starting materials under specific conditions. One common synthetic route includes:
This method allows for the formation of the desired imidazo[4,5-c]pyridine structure while incorporating the chlorine substituent at the 4-position.
The molecular structure of 4-Chloro-2-methyl-3H-imidazo[4,5-c]pyridine features a fused bicyclic system consisting of a pyridine and an imidazole ring. Key structural characteristics include:
The structural integrity can be confirmed through techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.
4-Chloro-2-methyl-3H-imidazo[4,5-c]pyridine can participate in various chemical reactions due to its functional groups:
Common reagents used in these reactions include sodium borohydride for reduction and potassium permanganate for oxidation.
The mechanism of action for 4-Chloro-2-methyl-3H-imidazo[4,5-c]pyridine involves interactions at the molecular level with biological targets. It is hypothesized that:
Research indicates that compounds within this class can act as inhibitors or modulators of key enzymatic pathways involved in cell proliferation and survival.
The physical and chemical properties of 4-Chloro-2-methyl-3H-imidazo[4,5-c]pyridine include:
These properties are crucial for determining the compound's suitability for various applications.
4-Chloro-2-methyl-3H-imidazo[4,5-c]pyridine has several notable applications:
The imidazo[4,5-c]pyridine core serves as a highly effective purine bioisostere. This analogy arises from the conservation of key structural elements: the fused imidazole and pyridine rings replicate the spatial arrangement and electronic features of purine's imidazole-pyrimidine system. Specifically, the nitrogen atoms at positions 1 and 3 (imidazole-like) and position 9 (pyridine-like) correspond to purine's N7, N9, and N1 positions, respectively, enabling similar modes of hydrogen bonding and molecular recognition within enzymatic pockets and receptor sites traditionally occupied by adenine or guanine derivatives [1] [9].
Table 1: Structural Comparison of Purine and Imidazo[4,5-c]pyridine
Feature | Purine (Adenine/Guanine) | Imidazo[4,5-c]pyridine | Biological Consequence |
---|---|---|---|
Core Structure | Fused imidazo[4,5-d]pyrimidine | Fused imidazo[4,5-c]pyridine | Near-identical ring topology & π-electron density |
Key H-bond Donors/Acceptors | N1, N3, N7, N9 (H-bonding sites) | N1 (Acceptor), N3-H (Donor), N= in pyridine (Acceptor) | Mimics endogenous nucleobase recognition |
Bioisosteric Relationship | Reference scaffold | Effective purine mimic | Enables binding to purinergic receptors & nucleotide-binding enzyme sites |
Electronic Profile | Electron-deficient aromatic | Enhanced π-deficiency | Improved binding affinity & metabolic stability vs. purines |
This bioisosterism confers significant pharmacological advantages. The enhanced π-electron deficiency of imidazo[4,5-c]pyridine compared to purines generally increases binding affinity to target proteins and improves metabolic stability by reducing susceptibility to oxidative degradation. The chloro substituent at the C4 position (equivalent to C6 in adenine) further fine-tunes electronic properties, acting as a versatile synthetic handle for derivatization via cross-coupling or nucleophilic substitution reactions. The C2 methyl group introduces steric modulation without significant electronic perturbation, allowing optimization of hydrophobic pocket interactions [1] [4] [9]. This structural mimicry is exploited in designing inhibitors targeting kinases (e.g., Aurora kinases, JAKs), G-protein coupled receptors (GPCRs), and enzymes involved in nucleotide metabolism [1] [3] [8].
Imidazo[4,5-c]pyridine derivatives exemplify a privileged scaffold due to their exceptional capacity to deliver high-affinity ligands across diverse target classes. This status stems from three key attributes:
Versatile Target Engagement Capability: The scaffold's dipole moment, hydrogen-bonding capacity, and planar aromatic surface facilitate interactions with a wide array of biological targets. It effectively modulates enzymes (kinases, phosphodiesterases, polymerases), receptors (GABAA, GPCRs), ion channels, and nucleic acids. Derivatives like Bamaluzole (GABAA modulator) and Telcagepant (CGRP receptor antagonist, incorporating imidazo[4,5-b]pyridine, a closely related isomer) demonstrate clinical validation of this scaffold's utility [1] [9].
Synthetic Flexibility: The core structure offers multiple vectors for chemical modification (positions 2, 4, 6, and 7). The C4 chloro substituent in 4-chloro-2-methyl-3H-imidazo[4,5-c]pyridine is particularly valuable, enabling efficient introduction of amines, alcohols, or heterocycles via nucleophilic aromatic substitution (SNAr), or enabling metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to install aryl, heteroaryl, or amino groups crucial for potency and selectivity optimization [4] [8].
Drug-like Property Optimization: Strategic substitution readily tunes lipophilicity (LogP), solubility, and pKa to improve pharmacokinetic profiles. For instance, incorporating polar groups at C4 (via chloro displacement) or modulating N-substitution can enhance aqueous solubility, while the inherent scaffold stability contributes to favorable metabolic profiles [1] [7] [9].
Table 2: Key Derivatives and Associated Therapeutic Targets of Imidazo[4,5-c]pyridine Scaffold
Derivative Structural Feature | Biological Target | Therapeutic Area | Significance |
---|---|---|---|
2-Aryl, 4-(Aminoalkyl) substitution | G-protein Coupled Receptors (GPCRs) | Metabolic Disorders, CNS | Enhances receptor subtype selectivity (e.g., GRK5 modulation [3]) |
4-(Heteroarylamino) substitution | Ectonucleotide pyrophosphatase/phosphodiesterase-1 (ENPP1) | Cancer Immunotherapy | Inhibits ENPP1, potentiating STING pathway & antitumor immunity [8] |
6/7-Fused ring systems | Poly(ADP-ribose) polymerase (PARP) | Oncology (DNA repair) | Mimics nicotinamide binding; e.g., derivative 9 (IC50 = 8.6 nM [1]) |
C2-Methyl/C4-Chloro (Base structure) | Multiple Kinases (e.g., TBK1, IKK-ε) | Oncology, Inflammation | Serves as core template for selective kinase inhibitor design (e.g., derivatives 4-6 [1]) |
The imidazo[4,5-c]pyridine scaffold demonstrates remarkable therapeutic versatility, yielding compounds with significant activity across major disease areas, particularly oncology, antiviral therapy, metabolic disorders, and inflammation.
Table 3: Therapeutic Applications of Imidazo[4,5-c]pyridine Derivatives
Therapeutic Area | Molecular Target/Mechanism | Exemplary Compounds/Findings | Reference |
---|---|---|---|
Oncology | Aurora Kinase A (AURKA) | Derivatives 1-3 (Fig 3) act as potent inhibitors; critical for mitotic spindle regulation in cancer cells [1]. | [1] [9] |
PARP Inhibition | Compound 9 (Imidazo[4,5-c]pyridine deriv.): IC50 = 8.6 nM; synergizes with temozolomide against tumor cell lines (MDA-MB-468, SW-620, A549) [1]. | [1] | |
ENPP1/STING Pathway Modulation | Substituted-3H-imidazo[4,5-c]pyridines act as novel ENPP1 inhibitors, enhancing STING signaling and antitumor immunity [8]. | [8] | |
Mcl-1/IAP Inhibition | Derivatives shown to inhibit anti-apoptotic proteins, promoting cancer cell death [1]. | [1] | |
Antiviral Therapy | Respiratory Syncytial Virus (RSV) | Bromo-substituted derivative 7 (EC50 = 21 µM) and para-cyano-substituted derivative 17 (EC50 = 58 µM) show selective anti-RSV activity [4]. | [4] |
Ebola Virus (Theoretical Potential) | Structural similarity to DZNep (3-Deazaneplanocin A, imidazo[4,5-c]pyridine core), an EZH2 inhibitor investigated for Ebola [1]. | [1] | |
Metabolic Disorders | G-Protein-Coupled Receptor Kinase 5 (GRK5) | Imidazo[4,5-c]pyridine compounds act as GRK5 modulators, enhancing insulin sensitivity and glucose uptake; potential for obesity/diabetes [3]. | [3] |
Inflammation | COX-2 Inhibition | Diarylated analogues (e.g., 3f) exhibit COX-2 selectivity (IC50 = 9.2 µmol/L vs COX-1 IC50 = 21.8 µmol/L); docking confirms binding similar to Celecoxib [2] [7]. | [2] [7] |
Anticancer Agents: The scaffold is prominent in targeted cancer therapy. Beyond Aurora A kinase inhibitors (e.g., 1-3) and PARP inhibitors (e.g., 9), derivatives potently inhibit Tank Binding Kinase 1 (TBK1) and IKK-ε (e.g., 4-6), crucial kinases in the NF-κB survival pathway [1]. Recent focus includes ENPP1 inhibitors based on substituted-3H-imidazo[4,5-c]pyridines for cancer immunotherapy. ENPP1 hydrolyzes extracellular cyclic GMP-AMP (cGAMP), a STING agonist; its inhibition boosts innate immune responses against tumors [8]. Furthermore, derivatives like DZNep (3-Deazaneplanocin A) inhibit histone methyltransferase EZH2, showing potential in hematological malignancies and viral diseases [1].
Antiviral Agents: Amidino-substituted imidazo[4,5-b]pyridines (closely related isomers) demonstrate selective antiviral profiles. Bromo-substituted derivative 7 and para-cyano derivative 17 exhibit moderate but selective activity against Respiratory Syncytial Virus (RSV) (EC50 values of 21 µM and 58 µM, respectively), indicating the scaffold's potential for developing novel antiviral chemotypes, potentially targeting viral entry or replication machinery [4]. The structural similarity to DZNep also suggests unexplored potential against viruses like Ebola [1].
Agents for Metabolic and Inflammatory Disorders: GRK5 modulators based on the imidazo[4,5-c]pyridine core offer a novel approach to treating insulin resistance, obesity, and type 2 diabetes by improving insulin signaling and glucose uptake in adipose tissue [3]. In inflammation, the scaffold's ability to support selective COX-2 inhibitors (e.g., diaryl-substituted derivative 3f) provides a basis for developing safer NSAIDs with reduced gastrointestinal toxicity, acting through a mechanism analogous to coxibs [2] [7].
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: